Decyl beta-D-glucopyranoside
Overview
Description
Decyl β-D-glucopyranoside is a nonionic surfactant used in the development of sugar-based surfactant solutions . It can be used as a reference alkyl glucoside in separation and analysis procedures and to study its physiochemical properties and behavior as a surfactant .
Synthesis Analysis
Long-chain alkyl glucosides, such as decyl β-D-glucopyranoside, can be synthesized via reverse hydrolysis reactions catalyzed by certain mutants of Dalbergia cochinchinensis Pierre dalcochinase . The N189F dalcochinase mutant has shown potential in the synthesis of octyl and decyl β-D-glucopyranosides under reverse hydrolysis conditions .Molecular Structure Analysis
The molecular formula of Decyl β-D-glucopyranoside is C16H32O6 . Its molecular weight is 320.42 g/mol .Chemical Reactions Analysis
Decyl β-D-glucopyranoside can be synthesized via reverse hydrolysis reactions . The N189F dalcochinase mutant has shown potential in the synthesis of octyl and decyl β-D-glucopyranosides under reverse hydrolysis conditions .Physical and Chemical Properties Analysis
Decyl β-D-glucopyranoside is a non-ionic compound . It is available in powder form . Its molecular weight is 320.42 g/mol .Scientific Research Applications
Scientific Research Applications of Decyl β-D-Glucopyranoside
1. Surfactant Properties and Industrial Applications Decyl glucoside, a combination of glucose and decyl alcohol, forms cyclic glucose structures. These glucosides, including methylglucoside, have industrial applications. In cosmetology, they are used as mild non-ionic surfactants in products like shampoos, soaps, lotions, creams, and even sunblocks. The surfactant properties have seen increased use in the cosmetic industry since the 1990s (Blondeel, 2003).
2. Chemical Synthesis and Biological Research Decyl glucosides are synthesized for various scientific purposes. For example, they are used in the stepwise synthesis of pentasaccharide fragments of Polysaccharide II from Mycobacterium tuberculosis. This application highlights their role in complex biochemical syntheses and research on bacterial pathogens (Pozsgay & Robbins, 1995).
3. Biochemical Interactions The interaction between decyl β-D-glucopyranoside (DG) and proteins like bovine serum albumin (BSA) in aqueous solutions has been studied. These interactions, including the quenching of fluorescence and formation of complexes, are significant for understanding biochemical processes and the behavior of surfactants in biological systems (Wang et al., 2016).
4. Physical Properties in Various States Studies on the solid-state properties of decyl glucopyranosides, like crystallization and phase transitions, provide insights into their behavior under different conditions. Such research is vital for applications in materials science and formulation chemistry (Dorset & Rosenbusch, 1981).
Scientific Research Applications of Decyl β-D-Glucopyranoside
1. Physical and Chemical Properties Decyl β-D-glucopyranoside exhibits unique phase changes and surface tension properties in liquid-expanded monolayers. These characteristics are essential in understanding its interaction with other molecules and its potential applications in various fields, such as materials science and industrial processes (Kumpulainen, Persson, & Eriksson, 2004).
2. Interaction with Biological Molecules The interactions between decyl β-D-glucopyranoside and proteins such as bovine serum albumin in aqueous media have been extensively studied. Understanding these interactions is crucial for applications in biochemistry and pharmacology (Wang et al., 2016).
3. Synthesis and Application in Microbiology Decyl β-D-glucopyranoside is synthesized for various scientific purposes, including the study of bacterial pathogens. It is used in the synthesis of polysaccharide fragments from Mycobacterium tuberculosis, highlighting its role in microbiological research (Pozsgay & Robbins, 1995).
4. Non-Endocrine Disruptive Properties The non-endocrine disruptive properties of decyl glucoside, synthesized using zeolite catalysts, have been studied. This research is significant for environmental and health considerations, ensuring the safety of surfactants used in various products (Chung et al., 2019).
Mechanism of Action
Target of Action
Decyl glucoside primarily targets the skin and hair as a surfactant . It is often used in cosmetic formularies, including baby shampoo and products for individuals with sensitive skin . It also interacts with proteins such as bovine serum albumin (BSA) .
Mode of Action
Decyl glucoside is an alkyl polyglucoside , which means it is a non-ionic surfactant . As a surfactant, it works by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . It also helps stabilize emulsions in skincare products, ensuring that oil- and water-based components remain blended . When interacting with proteins like BSA, it has the capacity to quench the intrinsic fluorescence via the formation of decyl glucoside/BSA complexes .
Biochemical Pathways
It is known that surfactants like decyl glucoside can alter the surface properties of solutions, with the subsequent formation of micelles through aggregation . This action can affect the distribution and behavior of other molecules in the solution.
Pharmacokinetics
As a surfactant, it is known to have excellent foaming capacity and good dermatological compatibility . It is also biodegradable and derived from plant-based substances, suggesting it may have a favorable environmental and safety profile .
Result of Action
The primary result of decyl glucoside’s action is the cleansing of the skin and hair. It removes dirt and excess oil without causing irritation or disrupting the skin’s natural oil production . In hair care preparations, it helps remove buildup without stripping hair of color or natural oils . It also has the ability to hydrate and protect the skin from drying out .
Action Environment
Environmental factors can influence the action, efficacy, and stability of decyl glucoside. For instance, its foaming and cleansing properties can be affected by the hardness of water. Furthermore, its stability and effectiveness can be influenced by the pH and temperature of the solution it is in .
Biochemical Analysis
Biochemical Properties
Decyl beta-D-glucopyranoside interacts with various biomolecules. For instance, it has been found to interact with bovine serum albumin (BSA), forming complexes that quench the intrinsic fluorescence .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a nonionic surfactant. It is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Temporal Effects in Laboratory Settings
In laboratory settings, the relative activities of the N189F mutant under the optimized synthesis reaction conditions decreased dramatically after 2–3 days of incubation .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041208 | |
Record name | Decyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58846-77-8, 59947-99-8 | |
Record name | Decyl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058846778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triton X 190 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059947998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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